3-Benzyl-4-(difluoromethoxy)aniline hydrochloride
CAS No.: 1052549-39-9
Cat. No.: VC6594252
Molecular Formula: C14H14ClF2NO
Molecular Weight: 285.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1052549-39-9 |
---|---|
Molecular Formula | C14H14ClF2NO |
Molecular Weight | 285.72 |
IUPAC Name | 3-benzyl-4-(difluoromethoxy)aniline;hydrochloride |
Standard InChI | InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H |
Standard InChI Key | QVLZRNWEKCFCRT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl |
Introduction
Structural and Nomenclature Considerations
The compound 3-benzyl-4-(difluoromethoxy)aniline hydrochloride (IUPAC name: 3-benzyl-4-(difluoromethoxy)aniline hydrochloride) features a benzyl group at the 3-position, a difluoromethoxy group at the 4-position, and a protonated aniline moiety stabilized by a chloride counterion. Its molecular formula is , with a molecular weight of 306.73 g/mol . The benzyl group introduces steric bulk and potential π-π interactions, while the difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .
Synthetic Pathways and Challenges
Nitration and Fluorination Strategies
While direct synthetic routes for 3-benzyl-4-(difluoromethoxy)aniline hydrochloride remain undocumented in peer-reviewed literature, analogous methodologies for chlorinated derivatives provide foundational insights. For example, the nitration of chlorodifluoromethoxybenzene using mixed acid (HSO/HNO) at 15–20°C yields 4-nitro intermediates, which are subsequently hydrogenated to anilines . Adapting this approach would require substituting the chlorodifluoromethoxy precursor with a benzyl-difluoromethoxy analog.
Key Reaction Parameters:
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Nitration: Optimal yields (89%) are achieved with a 3:1 molar ratio of HSO to HNO at 15–20°C .
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Hydrogenation: Raney nickel catalysis under 2–3 MPa H at 30–45°C achieves 60–64% yields for chlorinated analogs .
Physicochemical Properties
Spectroscopic Characterization
While data for the benzyl derivative is unavailable, its chlorinated analog exhibits diagnostic NMR signals:
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: Aromatic protons at 6.60–7.02 ppm and NH protons at 3.68 ppm .
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: Difluoromethoxy groups typically resonate at -80 to -85 ppm .
The benzyl group’s protons would appear as a multiplet at 7.20–7.40 ppm (aromatic) and a singlet at 4.50 ppm (CH).
Thermal Stability
Differential scanning calorimetry (DSC) of similar hydrochlorides shows decomposition onset temperatures of 180–220°C . The benzyl substituent may lower thermal stability due to increased steric strain.
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